molecular formula C11H15NO4 B1489332 Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 172470-04-1

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1489332
Key on ui cas rn: 172470-04-1
M. Wt: 225.24 g/mol
InChI Key: LKJUKVFYYIJQQW-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 50-mL round bottom flask was charged with ethyl (Z)-3-[(3-ethoxy-3-oxo-propanoyl)amino]-2-ethyl-but-2-enoate (540 mg, 2 mmol, 1 eq.), sodium methoxide (750 mg, 6.8 mmol, 3.4 eq. 25 wt. % in MeOH) and EtOH (10 ml). The mixture was stirred under reflux for 1 hr. After cooling to room temperature, the mixture was acidified by addition of 2N HCl aq. (5 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator to afford crude ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate (205 mg, 46% yield) as yellow solid.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6]([NH:8]/[C:9](/[CH3:18])=[C:10](/[CH2:16][CH3:17])\[C:11]([O:13]CC)=O)=[O:7])[CH3:2].C[O-].[Na+].Cl>CCO>[CH2:16]([C:10]1[C:11]([OH:13])=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:19])[C:6](=[O:7])[NH:8][C:9]=1[CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
C(C)OC(CC(=O)N\C(=C(/C(=O)OCC)\CC)\C)=O
Name
sodium methoxide
Quantity
750 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=C(C(NC1C)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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